

The Lignan Sesamin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sesone

Cat. No.: B092327

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of sesamin, a major lignan found in sesame seeds (*Sesamum indicum* L.). This document details its biological activities, underlying mechanisms of action, and established experimental protocols for its extraction, purification, and analysis. Information on the related compound sesaminone is also included where available.

Physicochemical Properties

Sesamin and its related compound, sesaminone, are fat-soluble lignans. Their key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of Sesamin

Property	Value	Reference(s)
IUPAC Name	5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole	[1]
Molecular Formula	C ₂₀ H ₁₈ O ₆	[1]
Molecular Weight	354.35 g/mol	[1]
Appearance	White crystalline powder	[2]
Melting Point	121-125 °C	[2]
Boiling Point	504.4 ± 50.0 °C (Predicted)	[3]
Solubility	Soluble in DMSO (>25 mg/mL), ethanol, methanol, and other organic solvents. Insoluble in water.	[3] [4] [5]
Stability	Stable for at least 2 years when stored at -20°C. Solutions in DMSO can be stored at -20°C for up to 3 months.	[3]
Optical Rotation	[\alpha]D ₂₀ = +65° to +69° (c=1 in CHCl ₃)	[2]

Table 2: Physical and Chemical Properties of Sesaminone

Property	Value	Reference(s)
IUPAC Name	1,3-benzodioxol-5-yl- [(3S,4R,5S)-5-(1,3- benzodioxol-5-yl)-4- (hydroxymethyl)oxolan-3- yl]methanone	[6]
Molecular Formula	C ₂₀ H ₁₈ O ₇	[6]
Molecular Weight	370.4 g/mol	[6]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Stability	Data not available	

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of sesamin are crucial for research and development.

Extraction from Sesame Seeds/Oil

2.1.1. Supercritical Fluid Extraction (SFE)

This method utilizes supercritical carbon dioxide (SC-CO₂) as a solvent, offering a green alternative to traditional solvent extraction.

- Apparatus: A supercritical fluid extraction system equipped with an extractor vessel, pumps for CO₂ and co-solvent, and separators.
- Sample Preparation: Sesame seeds are ground to a desired particle size (e.g., 300-600 µm).
- Procedure:

- Load the ground sesame seeds into the extractor vessel.
- Pressurize and heat the CO₂ to supercritical conditions (e.g., 250-350 bar and 50-70 °C).
- Introduce the supercritical CO₂ into the extractor. An organic co-solvent like ethanol may be added to enhance extraction efficiency.
- The SC-CO₂ containing the extracted oil and lignans flows into separators where the pressure and/or temperature are changed, causing the oil and lignans to precipitate.
- The extracted sesame oil rich in sesamin is collected from the separators.[\[7\]](#)[\[8\]](#)

2.1.2. Solvent Extraction

A common laboratory-scale method for isolating lignans from sesame oil.

- Materials: Sesame oil, ethanol (95%), hexane.
- Procedure:
 - Mix sesame oil with ethanol in a defined ratio (e.g., 1:2 v/v).
 - Stir the mixture vigorously to extract the lignans into the ethanol phase.
 - Separate the ethanol layer containing the lignans.
 - Remove the ethanol under vacuum to obtain a lignan-enriched extract.
 - The extract can be further processed by dissolving in a minimal amount of a suitable solvent and then adding a non-polar solvent like hexane to precipitate the sesamin.[\[3\]](#)

Purification

2.2.1. Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase.

- Apparatus: A centrifugal partition chromatograph.

- Solvent System: A biphasic solvent system is required. A common system is n-hexane/ethyl acetate/ethanol/water (e.g., in a 2:3:3:2 v/v/v/v ratio).[9]
- Procedure:
 - The CPC rotor is filled with the stationary phase of the biphasic solvent system.
 - The rotor is spun at a specific speed, and the mobile phase is pumped through the column.
 - The crude sesamin extract is dissolved in a mixture of the stationary and mobile phases and injected into the system.
 - Fractions are collected as the mobile phase elutes from the column.
 - The fractions are analyzed (e.g., by TLC or HPLC) to identify those containing pure sesamin.[9]

Analysis

2.3.1. High-Performance Liquid Chromatography (HPLC)

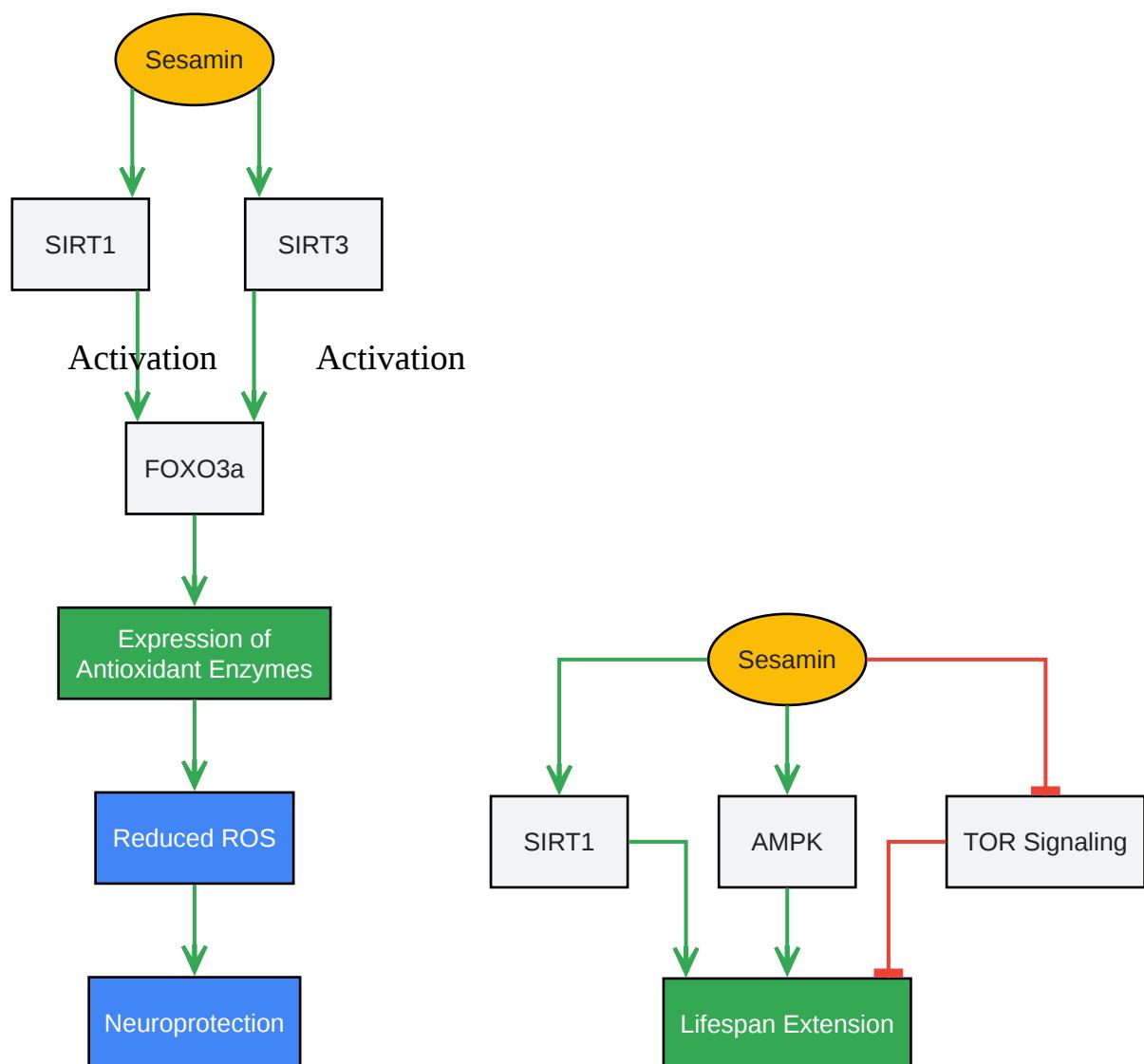
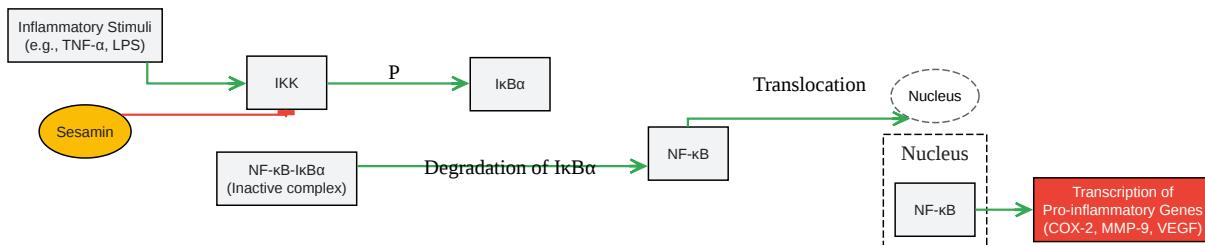
HPLC is a standard method for the quantification of sesamin.

- Apparatus: An HPLC system with a UV or photodiode array (PDA) detector.
- Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[9]
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common. For example, starting with 54% acetonitrile and increasing the concentration over time.[9]
- Detection: Sesamin can be detected at a wavelength of 287-290 nm.[1]
- Quantification: A calibration curve is generated using a pure sesamin standard to quantify the amount in the sample.[9]

2.3.2. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

These techniques are used for the structural elucidation and confirmation of the identity of isolated sesamin.

- NMR Spectroscopy:
 - Sample Preparation: The purified sesamin is dissolved in a deuterated solvent (e.g., CDCl_3).
 - Analysis: ^1H NMR and ^{13}C NMR spectra are acquired. 2D NMR techniques like COSY, HSQC, and HMBC can be used for detailed structural assignment.[\[10\]](#)
- Mass Spectrometry:
 - Technique: Electrospray ionization (ESI) is a common ionization method.
 - Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Fragmentation patterns can provide further structural information.[\[4\]](#)



Biological Activities and Signaling Pathways

Sesamin exhibits a wide range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.

Anti-inflammatory and Immunomodulatory Effects

Sesamin has been shown to modulate inflammatory responses through various mechanisms. A key pathway involves the inhibition of Nuclear Factor-kappa B (NF- κ B), a transcription factor that regulates the expression of numerous pro-inflammatory genes.[\[9\]](#)

- Mechanism: Sesamin can suppress the activation of $\text{I}\kappa\text{B}\alpha$ kinase (IKK), which prevents the phosphorylation and subsequent degradation of $\text{I}\kappa\text{B}\alpha$. This keeps NF- κ B sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of target genes like COX-2, MMP-9, and VEGF.[\[9\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Process For The Preparation Of Sesamin From Sesame Oil [quickcompany.in]
- 4. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Separation of Sesamin and Sesamolin by a Supercritical Fluid-Simulated Moving Bed [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 10. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Lignan Sesamin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092327#physical-and-chemical-properties-of-sesone\]](https://www.benchchem.com/product/b092327#physical-and-chemical-properties-of-sesone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com